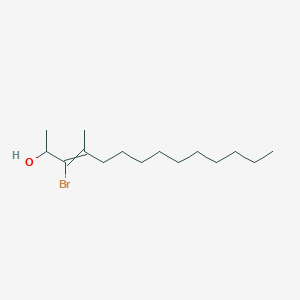
3-Bromo-4-methyltetradec-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyltetradec-3-en-2-ol is an organic compound that belongs to the class of brominated alcohols It is characterized by a bromine atom attached to a carbon chain with a double bond and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyltetradec-3-en-2-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyltetradec-3-en-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyltetradec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methyltetradec-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methyltetradec-3-en-2-one.
Reduction: Formation of 4-methyltetradec-3-en-2-ol.
Substitution: Formation of 3-amino-4-methyltetradec-3-en-2-ol or 3-hydroxy-4-methyltetradec-3-en-2-ol.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methyltetradec-3-en-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methylpent-3-en-2-ol
- 3-Bromo-3-buten-1-ol
- 4-Bromo-2-methyl-3-butyn-2-ol
Comparison
3-Bromo-4-methyltetradec-3-en-2-ol is unique due to its longer carbon chain and the presence of both a bromine atom and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its longer carbon chain may enhance its hydrophobicity, making it more effective in certain industrial processes.
Propiedades
Número CAS |
917883-15-9 |
|---|---|
Fórmula molecular |
C15H29BrO |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
3-bromo-4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H29BrO/c1-4-5-6-7-8-9-10-11-12-13(2)15(16)14(3)17/h14,17H,4-12H2,1-3H3 |
Clave InChI |
RKKQAEQWRFKNMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=C(C(C)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


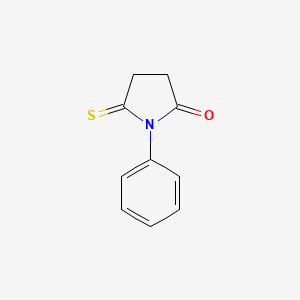
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)

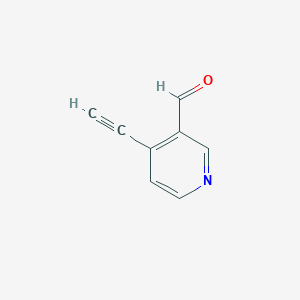
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
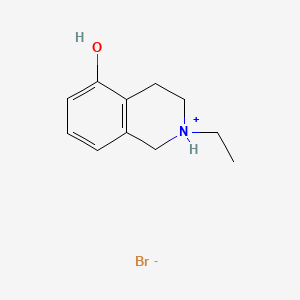
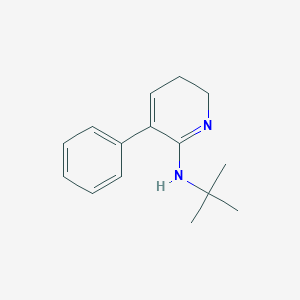

![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
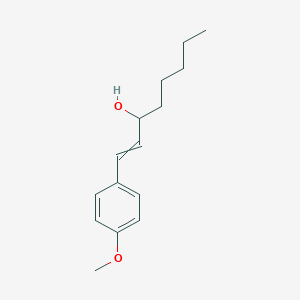
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
